molecular formula C4H6O4 B118229 D-Erythronolactone CAS No. 15667-21-7

D-Erythronolactone

Cat. No. B118229
CAS RN: 15667-21-7
M. Wt: 118.09 g/mol
InChI Key: SGMJBNSHAZVGMC-PWNYCUMCSA-N
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Description

D-Erythronolactone is an organic compound with the molecular formula C4H6O4 . It is a colorless or white crystalline solid and is used as an important drug intermediate. It is commonly used in synthetic drugs and pesticides and has a wide range of applications. For example, it can be used to synthesize hormones, antibacterial drugs, anti-cancer drugs, and anti-viral drugs .


Synthesis Analysis

The manufacture of D-Erythronolactone at kilogram scale has been investigated. Fully continuous processing was found to be impracticable with the available plant because of the difficulty in carrying out a multiphase isolation step continuously, so hybrid batch–continuous options were explored . One of the commonly used methods is by reacting L-erythronate with dimethyl carbonate under basic conditions .


Molecular Structure Analysis

D-Erythronolactone has an average mass of 118.088 Da and a monoisotopic mass of 118.026611 Da . It has two defined stereocenters .


Chemical Reactions Analysis

The conversion of a batch process to continuous (flow) operation has been investigated. The manufacture of D-Erythronolactone at kilogram scale was used as an example. Fully continuous processing was found to be impracticable with the available plant because of the difficulty in carrying out a multiphase isolation step continuously, so hybrid batch–continuous options were explored .


Physical And Chemical Properties Analysis

D-Erythronolactone has a density of 1.0887 (rough estimate), a melting point of 100-102°C (lit.), a boiling point of 140.59°C (rough estimate), and a flash point of 129.1°C . It has low solubility in water, but can be dissolved in organic solvents .

Scientific Research Applications

Process Quality by Design in Pharmaceutical Manufacturing

D-Erythronolactone has been involved in studies related to process quality by design in pharmaceutical manufacturing. For example, its efficacy was demonstrated in the synthesis at kilo-scale using a four-phase hybrid process at the Kilo-Lab in the Institute of Chemical and Engineering Sciences (ICES) (Tan et al., 2012).

Synthesis of Hexose Maillard Intermediate

Research has been conducted on synthesizing 1-deoxy-D-erythro-hexo-2,3-diulose from ethoxyvinyllithium with an erythronolactone derivative. This compound has been characterized and assessed for browning and polymerization reactivity (Glomb & Pfahler, 2000).

Synthesis of 4-Phospho-D-Erythronate

4-Phospho-D-erythronate, synthesized from D-erythronolactone, acts as an intermediate in the synthesis of pyridoxal 5'-phosphate in some bacteria and inhibits ribose 5-phosphate isomerase. A new synthetic scheme for 4-phospho-D-erythronate has been developed from D-erythronolactone (Novikov et al., 2011).

Practical Procedure for Synthesizing Methyl D-erythro-2,3-Dihydroxybutanoate

A synthesis method for enantiopure methyl D-erythro-2,3-dihydroxybutanoate using D-erythronolactone as the starting material has been developed. This involves simple and consecutive reactions (Mahalingam et al., 2005).

Environmental Performance Comparison in Pharmaceutical Processing

Studies have compared the environmental performances of batch and continuous processing of 4-d-erythronolactone in the pharmaceutical industry. This comparison included green chemistry metrics and a life cycle assessment (Lee et al., 2016).

Safety And Hazards

The safety of D-Erythronolactone is high, but some safety operations still need to be paid attention to. It belongs to a class of chemicals and should be stored in a sealed container, avoiding contact with oxygen, strong oxidants, and fire sources . It is advised to avoid contact with skin and eyes .

Future Directions

The performance benefits of the hybrid process over the batch were not seen as commercially significant for this system . Further work is underway (including continuous extraction) in the team to improve this .

properties

IUPAC Name

(3R,4R)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJBNSHAZVGMC-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935493
Record name 3,4-Dihydroxyoxolan-2-onato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Erythrono-1,4-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(3R,4R)-3,4-dihydroxyoxolan-2-one

CAS RN

15667-21-7, 17675-99-9
Record name 3,4-Dihydroxyoxolan-2-onato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythrono-1,4-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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